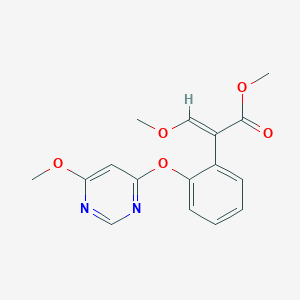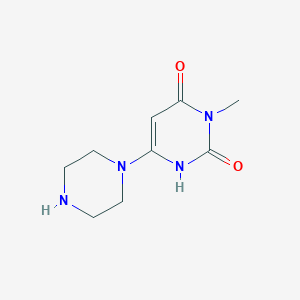
2,5-二氯-8-甲基喹啉
描述
2,5-Dichloro-8-methylquinoline is a nitrogen-containing heterocyclic compound. Its chemical formula is C10H7Cl2NO . This compound is also known by other names, including 5,7-Dichloro-2-methyl-8-quinolinol , 5,7-Dichloro-8-hydroxyquinaldine , and 5,7-Dichloro-8-quinaldinol . It belongs to the quinoline family and exhibits interesting biological properties .
Synthesis Analysis
The synthesis of 2,5-Dichloro-8-methylquinoline involves various methods. One common approach is the reaction of 8-hydroxyquinoline with two equivalents of bromine in chloroform, leading to the formation of 5,7-dibromo-8-hydroxyquinoline. Subsequent chlorination at positions 5 and 7 yields 2,5-Dichloro-8-methylquinoline. The synthetic route can be further optimized for improved yields and purity .
Chemical Reactions Analysis
2,5-Dichloro-8-methylquinoline exhibits diverse reactivity due to its halogenated quinoline scaffold. Some potential reactions include nucleophilic substitutions, oxidative processes, and metal complexation. Researchers have explored its reactivity in the context of drug discovery and bioactive natural products .
科学研究应用
喹啉衍生物的合成
喹啉是一类杂环芳香族有机化合物,在药物化学领域具有广泛的应用。2,5-二氯-8-甲基喹啉是合成各种喹啉衍生物的关键中间体。 这些衍生物是使用绿色化学方法合成的,例如微波辅助反应、无溶剂条件和光催化合成 。这些衍生物在药物开发中具有潜在的应用,特别是用于抗疟疾和抗菌剂。
抗菌应用
氯喹啉,包括2,5-二氯-8-甲基喹啉,已被研究其抗菌特性。 它们对一系列病原体表现出活性,包括淋病奈瑟菌和沙眼衣原体 。这使得它们成为开发治疗性传播感染的新疗法的宝贵材料。
抗疟疾研究
喹啉化合物以其抗疟疾特性而闻名。2,5-二氯-8-甲基喹啉可用于与其他抗疟疾药物(如青蒿素)创建杂化化合物,以提高其功效。 这些杂化物已被证明会影响β-血红素的形成,并破坏恶性疟原虫(引起疟疾的寄生虫)的形态和胞吞作用 。
金属配合物的合成
2,5-二氯-8-甲基喹啉: 用于金属配合物的合成和表征。这些配合物在催化、材料科学和传感器中具有应用。 由喹啉衍生物衍生的金属配合物可以表现出独特的光学和电子性质,使其适用于各种工业应用.
作用机制
Target of Action
It is known that 8-hydroxyquinolines, a class of compounds to which 2,5-dichloro-8-methylquinoline belongs, are bidentate chelators of several metal ions which act as critical enzyme cofactors .
Mode of Action
The exact mechanism by which 2,5-Dichloro-8-methylquinoline exerts its effect is unknown. It is suggested that 8-hydroxyquinolines chelate metal ions, which are critical enzyme cofactors . This chelation could potentially disrupt the normal functioning of these enzymes, leading to the compound’s observed effects .
Biochemical Pathways
Given its potential to chelate metal ions, it may affect a wide range of biochemical pathways that rely on metal-dependent enzymes .
Result of Action
Given its potential to chelate metal ions, it may disrupt the normal functioning of metal-dependent enzymes, leading to various cellular effects .
生化分析
Biochemical Properties
2,5-Dichloro-8-methylquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with metal ions, where it acts as a chelating agent. This interaction is crucial because metal ions often serve as cofactors for enzymatic reactions. By binding to these metal ions, 2,5-Dichloro-8-methylquinoline can inhibit or activate specific enzymes, thereby influencing biochemical pathways .
Cellular Effects
2,5-Dichloro-8-methylquinoline has been shown to affect various cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have demonstrated that this compound can impair mitochondrial functions, decrease mitochondrial membrane potential, and alter the levels of mitochondrial-related proteins . These effects can lead to changes in cellular energy production and apoptosis.
Molecular Mechanism
At the molecular level, 2,5-Dichloro-8-methylquinoline exerts its effects through several mechanisms. It binds to metal ions, forming stable complexes that can inhibit or activate enzymes. This binding can disrupt the normal function of enzymes that require metal ions as cofactors. Additionally, 2,5-Dichloro-8-methylquinoline can interfere with gene expression by binding to DNA or RNA, thereby affecting the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Dichloro-8-methylquinoline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,5-Dichloro-8-methylquinoline is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including prolonged inhibition of enzymatic activity and sustained changes in gene expression.
Dosage Effects in Animal Models
The effects of 2,5-Dichloro-8-methylquinoline vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a specific dosage is required to elicit a noticeable response. At high doses, 2,5-Dichloro-8-methylquinoline can exhibit toxic or adverse effects, including increased histamine release and cell-mediated immunity responses .
Metabolic Pathways
2,5-Dichloro-8-methylquinoline is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can influence metabolic flux and alter metabolite levels by inhibiting or activating specific enzymes. These interactions can lead to changes in the overall metabolic profile of cells and tissues .
Transport and Distribution
Within cells and tissues, 2,5-Dichloro-8-methylquinoline is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of 2,5-Dichloro-8-methylquinoline is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that 2,5-Dichloro-8-methylquinoline exerts its effects precisely where needed within the cell .
属性
IUPAC Name |
2,5-dichloro-8-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c1-6-2-4-8(11)7-3-5-9(12)13-10(6)7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWKIBFRFGZQPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 7-methyl-2,4-dioxo-1-(2-phenylethyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1455671.png)

![1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-amine](/img/structure/B1455677.png)



![(2-Chloroethyl)[(4-fluorophenyl)methyl]methylamine](/img/structure/B1455684.png)


![3,8-Diphenylpyrazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B1455687.png)
![2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine dihydrobromide](/img/structure/B1455688.png)
![(2-{5-[(2-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1455689.png)

![[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine hydrochloride](/img/structure/B1455692.png)
